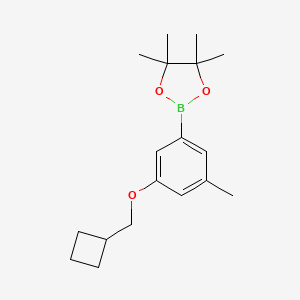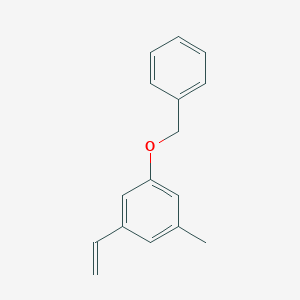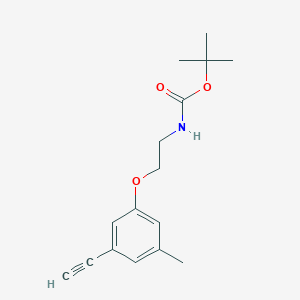
1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene is an organic compound characterized by the presence of a difluoroethoxy group, a methyl group, and a vinyl group attached to a benzene ring
準備方法
The synthesis of 1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethanol, 3-methylphenol, and vinylbenzene.
Reaction Conditions: The difluoroethoxy group is introduced via a nucleophilic substitution reaction, where 2,2-difluoroethanol reacts with a suitable leaving group on the benzene ring. The methyl and vinyl groups are introduced through Friedel-Crafts alkylation and vinylation reactions, respectively.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to maximize yield and purity.
化学反応の分析
1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group to form ethyl derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens or nitro groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and electrophiles (e.g., Br2, NO2+). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
科学的研究の応用
1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene has several scientific research applications:
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
作用機序
The mechanism of action of 1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The presence of the difluoroethoxy group can influence the compound’s reactivity and binding affinity, affecting pathways related to metabolism, signal transduction, and cellular processes.
類似化合物との比較
1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,2-Difluoroethoxy)-4-methylbenzene and 1-(2,2-Difluoroethoxy)-3-ethylbenzene share structural similarities but differ in the position or type of substituents on the benzene ring.
Uniqueness: The combination of the difluoroethoxy, methyl, and vinyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical transformations, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
1-(2,2-difluoroethoxy)-3-ethenyl-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-3-9-4-8(2)5-10(6-9)14-7-11(12)13/h3-6,11H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUMRQJZPWTGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(F)F)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














